SEP-0371845
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Overview
Description
SEP-0371845 is a biochemical
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Novel Derivatives : Research includes the synthesis of novel derivatives incorporating the 1,2,4-triazolo[1,5-a]pyrazine moiety. This includes creating new compounds with potential antibacterial and antifungal properties by manipulating the core structure (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
- Development of Heterocyclic Compounds : Studies focus on the development of heterocyclic compounds like pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives. These compounds have been synthesized and evaluated for their biological activities, such as herbicidal activities (Sun Guo-xiang, 2009).
Biological and Pharmacological Applications
- Antibacterial and Anticancer Potential : Certain synthesized compounds with the triazolo[1,5-a]pyrimidine structure demonstrate significant antibacterial and anticancer activity. This includes inhibitory effects against various bacterial microorganisms and cancer cell lines (N. Mallisetty et al., 2022).
- Antimicrobial Properties : The antimicrobial activities of synthesized compounds, including those with triazolo[1,5-a]pyrimidine derivatives, have been studied. Some of these compounds show competitive activities against typical antibacterial and antifungal drugs (A. Abdelhamid et al., 2016).
- Anti-inflammatory and Analgesic Activities : Research has found that certain 1,8-naphthyridine derivatives, similar in structure to the compound , show potent analgesic and anti-inflammatory activities without causing acute gastric damage in rats (G. Roma et al., 2010).
Chemical Properties and Reactions
- Cyclocondensation Reactions : Studies include the cyclocondensation of triazolo[1,5-a]pyrimidine derivatives, which leads to the formation of various new compounds. These reactions are crucial in exploring the chemical versatility of such compounds (S. Desenko et al., 1998).
Properties
IUPAC Name |
2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNYULRKIEGAY-HOTGVXAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=NC(=NN12)[C@H]3C[C@@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.